DHFR Enzyme Inhibition: Ortho-Methyl Substituent Confers Superior Potency Relative to Meta and Para Positional Isomers
In a systematic evaluation of substituted benzamide derivatives against dihydrofolate reductase (DHFR) derived from L1210 cells, N-cyclopentyl-2-methylbenzamide (bearing an ortho-methyl group) demonstrated an IC₅₀ of 8.7 ± 0.7 μM [1]. This activity represents a statistically significant improvement over the meta-methyl analog (IC₅₀ = 14.8 ± 5.0 μM) and an approximately three-fold enhancement over the para-methyl isomer (IC₅₀ = 29.1 ± 3.8 μM) [1].
| Evidence Dimension | Enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 8.7 ± 0.7 μM (ortho-2-methyl substitution) |
| Comparator Or Baseline | Meta-3-methyl analog: 14.8 ± 5.0 μM; Para-4-methyl analog: 29.1 ± 3.8 μM |
| Quantified Difference | 1.7-fold more potent than meta analog; 3.3-fold more potent than para analog |
| Conditions | Inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells |
Why This Matters
Procurement of the correct ortho-2-methyl positional isomer is critical for achieving maximal DHFR inhibitory potency; substitution with meta- or para-methyl variants would result in reduced activity and potentially confound experimental outcomes.
- [1] J Med Chem. 2009 Aug 27;52(16):5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. compound R IC₅₀ (μM): lead 2-Me 8.7 ± 0.7; 5a 3-Me 14.8 ± 5.0; 5b 4-Me 29.1 ± 3.8. View Source
